molecular formula C28H31NO6 B418147 ethyl 7-(3,4-dimethoxyphenyl)-4-(2-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate

ethyl 7-(3,4-dimethoxyphenyl)-4-(2-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate

Cat. No.: B418147
M. Wt: 477.5g/mol
InChI Key: IWYAMGDQQATQPW-UHFFFAOYSA-N
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Description

Ethyl 7-(3,4-dimethoxyphenyl)-4-(2-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is a complex organic compound that belongs to the class of hexahydroquinolines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of multiple methoxy groups and a carboxylate ester functional group in its structure suggests that it may exhibit unique chemical properties and reactivity.

Preparation Methods

The synthesis of ethyl 7-(3,4-dimethoxyphenyl)-4-(2-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the Hantzsch reaction, which is a multi-component reaction involving an aldehyde, a β-ketoester, and an ammonium acetate. The reaction conditions often require refluxing in ethanol or another suitable solvent to facilitate the formation of the hexahydroquinoline core.

Industrial production methods for such complex organic compounds may involve optimization of reaction conditions, such as temperature, solvent, and catalysts, to maximize yield and purity. Advanced techniques like continuous flow synthesis and automated reaction setups can also be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Ethyl 7-(3,4-dimethoxyphenyl)-4-(2-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert ketone groups to alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the methoxy groups or the ester functional group, leading to the formation of new derivatives.

    Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

Common reagents and conditions used in these reactions include strong acids or bases, oxidizing agents, reducing agents, and various solvents like ethanol, methanol, or dichloromethane. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.

    Biology: The compound’s structure suggests potential biological activity, making it a candidate for screening in drug discovery programs.

    Medicine: Its potential pharmacological properties may be explored for the development of new therapeutic agents, particularly in the treatment of diseases where hexahydroquinoline derivatives have shown efficacy.

    Industry: The compound can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism by which ethyl 7-(3,4-dimethoxyphenyl)-4-(2-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate exerts its effects is likely related to its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in biological pathways. The presence of multiple functional groups in the compound allows for diverse interactions, which can modulate the activity of these targets and lead to various biological effects.

Comparison with Similar Compounds

Ethyl 7-(3,4-dimethoxyphenyl)-4-(2-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate can be compared with other hexahydroquinoline derivatives, such as:

  • Ethyl 1,2,3,4-tetrahydroquinoline-3-carboxylate
  • Ethyl 4-(2-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate

These compounds share a similar core structure but differ in the substituents attached to the quinoline ring. The unique combination of methoxy groups and the carboxylate ester in this compound may confer distinct chemical and biological properties, making it a valuable compound for further research and development.

Properties

Molecular Formula

C28H31NO6

Molecular Weight

477.5g/mol

IUPAC Name

ethyl 7-(3,4-dimethoxyphenyl)-4-(2-methoxyphenyl)-2-methyl-5-oxo-4,6,7,8-tetrahydro-1H-quinoline-3-carboxylate

InChI

InChI=1S/C28H31NO6/c1-6-35-28(31)25-16(2)29-20-13-18(17-11-12-23(33-4)24(15-17)34-5)14-21(30)27(20)26(25)19-9-7-8-10-22(19)32-3/h7-12,15,18,26,29H,6,13-14H2,1-5H3

InChI Key

IWYAMGDQQATQPW-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=C(NC2=C(C1C3=CC=CC=C3OC)C(=O)CC(C2)C4=CC(=C(C=C4)OC)OC)C

Canonical SMILES

CCOC(=O)C1=C(NC2=C(C1C3=CC=CC=C3OC)C(=O)CC(C2)C4=CC(=C(C=C4)OC)OC)C

Origin of Product

United States

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